Allylamine, N-ethyl-2-methyl-N-nitroso- Allylamine, N-ethyl-2-methyl-N-nitroso-
Brand Name: Vulcanchem
CAS No.: 68630-39-7
VCID: VC17968672
InChI: InChI=1S/C6H12N2O/c1-4-6(3)8(5-2)7-9/h4,6H,1,5H2,2-3H3
SMILES:
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

Allylamine, N-ethyl-2-methyl-N-nitroso-

CAS No.: 68630-39-7

Cat. No.: VC17968672

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Allylamine, N-ethyl-2-methyl-N-nitroso- - 68630-39-7

Specification

CAS No. 68630-39-7
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name N-but-3-en-2-yl-N-ethylnitrous amide
Standard InChI InChI=1S/C6H12N2O/c1-4-6(3)8(5-2)7-9/h4,6H,1,5H2,2-3H3
Standard InChI Key VUAGLJHHBPCNDX-UHFFFAOYSA-N
Canonical SMILES CCN(C(C)C=C)N=O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

Allylamine, N-ethyl-2-methyl-N-nitroso- has the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol. The compound’s structure consists of an allyl backbone (CH₂=CH–CH₂–) modified with ethyl (–CH₂CH₃), methyl (–CH₃), and nitroso (–N=O) substituents. The IUPAC name is N-but-3-en-2-yl-N-ethylnitrous amide, reflecting its branched alkyl chains and unsaturated bond.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Registry Number68630-39-7
Molecular FormulaC₆H₁₂N₂O
Molecular Weight128.17 g/mol
InChI KeyVUAGLJHHBPCNDX-UHFFFAOYSA-N
SMILESCCN(C(C)C=C)N=O
AppearanceLikely liquid at room temperature (inferred from analogs)

The InChIKey and SMILES notations provide unambiguous identifiers for database searches and computational modeling.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the allylic protons (δ 5.2–5.8 ppm), ethyl group (δ 1.0–1.5 ppm), and nitroso moiety (deshielding adjacent protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 128.0954 (calculated for C₆H₁₂N₂O). Infrared (IR) spectroscopy identifies the nitroso stretch near 1,490 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nitrosation of N-ethyl-2-methylallylamine (CAS No. 18328-90-0) using nitrous acid (HNO₂) under acidic conditions:

N-ethyl-2-methylallylamine+HNO2Allylamine, N-ethyl-2-methyl-N-nitroso-+H2O\text{N-ethyl-2-methylallylamine} + \text{HNO}_2 \rightarrow \text{Allylamine, N-ethyl-2-methyl-N-nitroso-} + \text{H}_2\text{O}

A solvent-free method employing tert-butyl nitrite as the nitrosating agent offers higher yields (>85%) and reduced environmental impact compared to traditional sodium nitrite (NaNO₂) in hydrochloric acid.

Industrial Manufacturing

Industrial production utilizes continuous flow reactors to optimize temperature (0–5°C) and pressure, minimizing side reactions like diazotization. Catalysts such as zeolites enhance selectivity, achieving purity levels >98%.

Chemical Reactivity and Mechanisms

Key Reactions

  • Oxidation: Reacts with potassium permanganate (KMnO₄) to form carbonyl derivatives.

  • Reduction: Sodium borohydride (NaBH₄) reduces the nitroso group to an amine (–NH–).

  • Substitution: Nucleophiles (e.g., thiols) displace the nitroso group, forming sulfhydryl adducts.

Metabolic Activation and Toxicity

In biological systems, cytochrome P450 enzymes (e.g., CYP2A6) metabolize the compound into α-hydroxylated intermediates, which decompose to alkyl diazonium ions. These ions form DNA adducts (e.g., O⁶-alkylguanine), inducing mutations and carcinogenesis.

Applications in Research and Industry

Scientific Research

  • Toxicology: Serves as a model compound for studying nitrosamine-induced carcinogenicity in rodent models.

  • Organic Synthesis: Acts as a directing group in metal-catalyzed C–H functionalization reactions (e.g., rhodium(III)-mediated cycloadditions).

Industrial Uses

  • Polymer Chemistry: A monomer in specialty polymer production, leveraging its allyl group for cross-linking.

  • Analytical Chemistry: A volatile standard in gas chromatography-mass spectrometry (GC-MS) for nitrosamine detection.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Select Nitrosamines

CompoundAllylamine, N-Ethyl-2-Methyl-N-Nitroso-NDMANDEA
Molecular FormulaC₆H₁₂N₂OC₂H₆N₂OC₄H₁₀N₂O
Carcinogenicity (IARC)Probable (Group 2B)Known (Group 1)Known (Group 2A)
Primary Target OrganLiver, LungsLiverEsophagus

The allyl group in this compound increases lipophilicity, altering tissue distribution compared to smaller nitrosamines like NDMA.

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